5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to react an appropriate amine with 2-chloroacetyl chloride , followed by subsequent reactions with hydrazinecarbothioamide and carbon disulfide . These reactions yield the desired product in high isolated yields .
Molecular Structure Analysis
The molecular formula of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine suggests a thiadiazole ring system with an attached phenyl group and an ethylsulfanyl substituent. The molecular weight is approximately 416.03 g/mol .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Derivatives
A study by Ehsanfar, Mosslemin, and Hassanabadi (2020) reported the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones through a three-component condensation method. This synthesis offers a route to a variety of derivatives for further pharmaceutical investigation (Ehsanfar, Mosslemin, & Hassanabadi, 2020).
Novel Compounds with Potential Biological Activities
The synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole derivatives have been investigated for their antibacterial and antifungal activities. Chandrakantha et al. (2014) synthesized a series of compounds starting from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine, demonstrating appreciable antimicrobial activity at specific concentrations (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Pharmacological Applications
Antimicrobial and Antifungal Applications
Sych et al. (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This suggests their potential for further development as antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Anti-inflammatory and Analgesic Properties
Bhati and Kumar (2008) synthesized and evaluated a series of compounds for their anti-inflammatory, ulcerogenic, and analgesic activities. One compound in particular showed notable anti-inflammatory and analgesic activities, suggesting the therapeutic potential of these derivatives (Bhati & Kumar, 2008).
properties
IUPAC Name |
5-(2-ethylsulfanylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHHSGIBXXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine |
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